5-(2-fluorophenyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2-fluorophenyl)isoxazole-3-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
Scientific Research Applications
5-(2-fluorophenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as 4-alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide derivatives of indole, have demonstrated antiviral activity . This suggests that 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid might interact with its targets in a way that inhibits viral replication or other biological processes.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been associated with similar compounds . This reaction involves the coupling of two chemically differentiated fragments with the metal catalyst, resulting in the formation of a new carbon-carbon bond .
Result of Action
Similar compounds have shown antiviral activity, suggesting that this compound might also have potential antiviral effects .
Action Environment
It’s worth noting that the success of the suzuki–miyaura cross-coupling reaction, associated with similar compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and biochemical reactions.
Cellular Effects
The effects of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. For instance, it has been found to bind to certain proteins, altering their conformation and activity . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels . These interactions are important for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce reduced heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzoic acid
- 2-Fluorophenylboronic acid
- 2-Fluorophenylacetic acid
Uniqueness
5-(2-fluorophenyl)isoxazole-3-carboxylic acid is unique due to the presence of both the fluorophenyl group and the oxazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWCQOSJFUMRFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588411 | |
Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668970-73-8 | |
Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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